molecular formula C16H14FN3O B11067365 3-(1H-benzimidazol-2-yl)-N-(2-fluorophenyl)propanamide

3-(1H-benzimidazol-2-yl)-N-(2-fluorophenyl)propanamide

Cat. No.: B11067365
M. Wt: 283.30 g/mol
InChI Key: VPHBTFIZLASMGQ-UHFFFAOYSA-N
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Description

3-(1H-benzimidazol-2-yl)-N-(2-fluorophenyl)propanamide: is a chemical compound with the following properties:

    Linear Formula: C₁₆H₁₁FN₂O

    CAS Number: 881672-83-9

    Molecular Weight: 266.277 g/mol

This compound belongs to the class of arylpropenones and contains both a benzimidazole ring and a fluorophenyl group. Its structure is shown below:

Structure:\text{Structure:} Structure:

!Compound Structure

Chemical Reactions Analysis

The compound may undergo various chemical reactions, including:

  • Oxidation
  • Reduction
  • Substitution

Common reagents and conditions used in these reactions would depend on the specific reaction type. Major products formed from these reactions would also vary.

Scientific Research Applications

  • Chemistry : As a building block for more complex molecules.
  • Biology : Investigating its interactions with biological systems.
  • Medicine : Exploring its pharmacological properties.
  • Industry : Developing novel materials or catalysts.

Mechanism of Action

The exact mechanism by which this compound exerts its effects remains an area of research. It likely interacts with specific molecular targets and pathways, but further studies are needed to elucidate these details.

Comparison with Similar Compounds

While I don’t have information on similar compounds at the moment, it’s essential to explore related structures and highlight the uniqueness of this compound in future research.

Remember that this information is based on available data, and additional research may provide further insights

Properties

Molecular Formula

C16H14FN3O

Molecular Weight

283.30 g/mol

IUPAC Name

3-(1H-benzimidazol-2-yl)-N-(2-fluorophenyl)propanamide

InChI

InChI=1S/C16H14FN3O/c17-11-5-1-2-6-12(11)20-16(21)10-9-15-18-13-7-3-4-8-14(13)19-15/h1-8H,9-10H2,(H,18,19)(H,20,21)

InChI Key

VPHBTFIZLASMGQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCC(=O)NC3=CC=CC=C3F

Origin of Product

United States

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